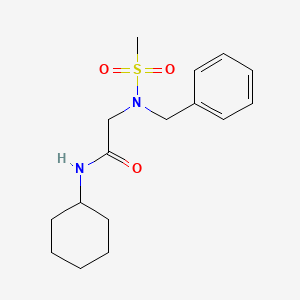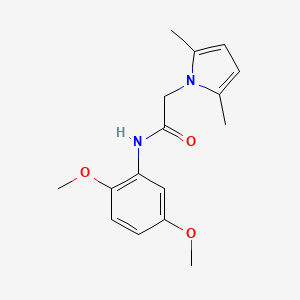
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CHDI, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death in cancer cells or neuroprotection in neuronal cells.
Biochemical and physiological effects:
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to improve mitochondrial function and reduce oxidative stress in neuronal cells. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is its versatility, as it can be used in various types of experiments, including cell culture, animal models, and biochemical assays. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is its potential toxicity, as it has been shown to induce cell death in some cell types at high concentrations. Therefore, careful dose optimization is required when using N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in experiments.
未来方向
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide research. One area of interest is the development of more potent and selective analogs of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could have improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular targets of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in animal models and clinical trials, with the ultimate goal of developing it into a therapeutic agent for cancer and neurodegenerative diseases.
合成方法
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is then treated with methylamine to yield N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Huntington's disease, as it has been shown to improve motor function and reduce neuronal cell death in animal models.
属性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-19-15(22)10-4-2-8(6-11(10)16(19)23)14(21)18-12-7-9(17)3-5-13(12)20/h2-7,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXMFIHEHZNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)

![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)

![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)